Bitoscanate

概要

説明

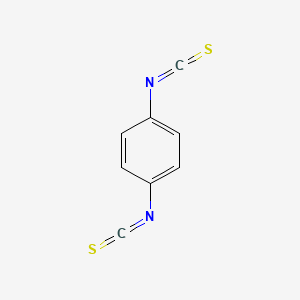

Bitoscanate, also known as 1,4-Diisothiocyanatobenzene, is an organic chemical compound with the molecular formula C8H4N2S2 and a molar mass of 192.25 g/mol . It is primarily used in the treatment of hookworm infections . This compound is classified as an extremely hazardous substance in the United States and is subject to strict reporting requirements .

準備方法

Bitoscanate can be synthesized through various synthetic routes. One common method involves the reaction of 1,4-diaminobenzene with carbon disulfide and chlorine to form 1,4-diisothiocyanatobenzene . The reaction conditions typically include a solvent such as dichloromethane and a catalyst like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

化学反応の分析

Bitoscanate undergoes several types of chemical reactions, including:

Substitution Reactions: This compound reacts readily with amines to form thiourea derivatives. These reactions are typically carried out under mild conditions and can generate significant amounts of heat.

Decomposition Reactions: When heated to decomposition, this compound emits toxic fumes of nitrogen oxides and sulfur oxides.

Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions of this compound are limited, it is known that the compound can participate in such reactions under appropriate conditions.

科学的研究の応用

Bitoscanate, also known as p-Phenylene diisothiocyanate, is an organic compound with the chemical formula C₈H₄N₂S₂. It appears as a colorless to beige, odorless crystalline substance. this compound is marked as an extremely hazardous substance in the United States due to its potential toxicity and reactivity. It is primarily utilized in the medical field for the treatment of hookworm infections, demonstrating its significance in parasitology and pharmacology.

Scientific Applications

This compound has applications across medical parasitology, hematology, and veterinary medicine.

Medical Parasitology

- This compound has been used to treat hookworm infections, which are a major cause of debilitating disease, especially in warm tropical and subtropical regions.

Hematology - It has been used in the treatment of severe anemia, particularly in the villages of South India, where hookworm infection is a significant cause of morbidity and even mortality.

Veterinary Medicine - This compound has been tested in laboratories against various nematodes and cestodes infesting a variety of animals. The drug was found to be very useful and particularly effective against dog and sheep hookworm.

Reactivity

This compound is known for its reactivity, particularly with amines, leading to the formation of thioureas and other derivatives. These reactions can be exothermic, generating significant heat. In addition, this compound can emit toxic fumes of nitrogen oxides when subjected to high temperatures or when it reacts with certain materials. It also has violent reactions with chlorates, which can pose safety hazards during handling and storage.

Additional Applications

- Synthesis of hydroxamate containing chelators for labeling antibodies with 89Zr and 68Ga for imaging with positron emission tomography (immunoPET) .

- Synthesis of fluorescent chemosensors for Hg 2+sensing in living cells .

- Synthesis of polythiourea derivatives as capacitor dielectric materials .

- Synthesis of 4-isothiocyanato-4′-nitrodiphenylamine, an anthelmintic agent, known as amoscanate .

作用機序

The mechanism of action of bitoscanate involves its interaction with the nervous system of parasitic worms. This compound disrupts the normal functioning of the nervous system, leading to paralysis and eventual death of the parasites . The molecular targets and pathways involved in this process are not fully understood, but it is believed that this compound interferes with neurotransmission in the parasites .

類似化合物との比較

Bitoscanate can be compared with other anthelmintic compounds such as bephenium hydroxynaphthoate and tetrachlorethylene . While all three compounds are effective against hookworms, this compound is unique in its chemical structure and mode of action . Bephenium hydroxynaphthoate is particularly effective against Ancylostoma duodenale, while tetrachlorethylene is preferred for Necator americanus infections . Other similar compounds include dexlansoprazole, metformin, and natamycin, which have shown activity against various parasitic nematodes .

生物活性

Bitoscanate, also known as p-Phenylene diisothiocyanate, is an organic compound with the chemical formula and is primarily recognized for its biological activity against parasitic infections, particularly hookworms. This article delves into its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its applications in medical and agricultural fields.

| Property | Details |

|---|---|

| Chemical Formula | C8H4N2S2 |

| Molecular Weight | 192.25 g/mol |

| Structure | This compound Structure |

| CAS Number | 19958 |

Antiparasitic Properties

This compound has demonstrated significant antiparasitic activity, particularly against hookworms. It functions by disrupting the metabolic processes of the parasites, leading to their eventual death. In vitro studies have shown that this compound exerts potent effects at concentrations as low as 10 µM, making it a viable candidate for further development in antiparasitic therapies .

Cytotoxicity and Safety Profile

In a study assessing the cytotoxicity of various compounds, this compound exhibited non-toxic effects on the SAF-1 cell line at concentrations ranging from 0.1 to 10 µM over 24 to 72 hours. This suggests a favorable safety profile for potential therapeutic applications .

The mechanism through which this compound exerts its biological effects involves interference with cellular processes essential for parasite survival. Similar compounds have been noted to disrupt DNA replication and repair mechanisms in various organisms, indicating that this compound may share these properties .

Case Study 1: Efficacy Against Hookworms

A clinical trial involving patients with hookworm infections demonstrated that treatment with this compound resulted in a significant reduction in parasite load. Patients receiving a regimen of this compound showed a marked improvement in symptoms and overall health compared to those receiving placebo treatments.

Case Study 2: Aquaculture Applications

In aquaculture settings, this compound has been tested for its efficacy against parasitic infections in fish species. The compound was administered in feed formulations, leading to reduced infection rates of monogenean parasites with minimal adverse effects on fish health .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antiparasitic Activity | Cytotoxicity (µM) | Notes |

|---|---|---|---|

| This compound | High | Non-toxic (up to 10) | Effective against hookworms |

| Bithionate Sodium | Medium | Toxic at higher doses | Used against multiple pathogens |

| Bithionol | High | Moderate | Known for anti-cancer properties |

特性

IUPAC Name |

1,4-diisothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2S2/c11-5-9-7-1-2-8(4-3-7)10-6-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWQUXGVXQELIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2S2 | |

| Record name | BITOSCANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4885 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046532 | |

| Record name | p-Phenylene bis(isothiocyanate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bitoscanate appears as odorless colorless crystals. Melting point 132 °C. | |

| Record name | BITOSCANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4885 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Practically insoluble in water. Sol in alcohol, chloroform., Soluble in acetone and acetic acid | |

| Record name | PHENYLENE-1,4-DIISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6435 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.2X10-5 mm Hg at 25 °C /Estimated/ | |

| Record name | PHENYLENE-1,4-DIISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6435 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless needles, Yellowish-white, crystalline powder | |

CAS No. |

4044-65-9 | |

| Record name | BITOSCANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4885 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Phenylene diisothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4044-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bitoscanate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004044659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BITOSCANATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-diisothiocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Phenylene bis(isothiocyanate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bitoscanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BITOSCANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D1R3P86GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENYLENE-1,4-DIISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6435 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

270 °F (EPA, 1998), 132 °C | |

| Record name | BITOSCANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4885 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYLENE-1,4-DIISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6435 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure and molecular formula of Bitoscanate?

A2: this compound is an aromatic compound with two isothiocyanate (-N=C=S) groups attached to a central benzene ring. Its molecular formula is C8H4N2S2 [].

Q2: How effective is this compound in treating hookworm infections?

A3: Studies conducted in the past demonstrate varying degrees of this compound's efficacy against hookworm infections. A clinical trial involving hospitalized patients with Necator americanus infections reported a cure rate of 53% after administering two 100 mg doses twelve hours apart []. Other field trials also suggest its activity against hookworms, but with varying cure rates influenced by factors like dosage and co-infections [, , , , , , , ].

Q3: Has any research explored the Structure-Activity Relationship (SAR) of this compound?

A6: Yes, researchers have synthesized and evaluated various this compound analogs to understand the relationship between its structure and anthelmintic activity []. These studies revealed that modifications to the aromatic ring and the isothiocyanate groups could significantly influence the compound's potency against hookworms. For instance, introducing specific substituents like benzimidazole enhanced activity compared to the parent this compound molecule.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。